2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole
Description
This compound is a hybrid heterocyclic molecule featuring an indole core substituted at the 1-position with a 2-methylbenzyl group and at the 2-position with a 5-ethyl-1,3,4-oxadiazole moiety. Its molecular formula is C₂₁H₂₀N₃O, with a molecular weight of 330.41 g/mol (derived from structural analysis of and substituent additions). Key physicochemical properties include a calculated logP of ~4.2 (estimated via comparative analysis with ), indicating moderate lipophilicity.
Properties
IUPAC Name |
2-ethyl-5-[1-[(2-methylphenyl)methyl]indol-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-19-21-22-20(24-19)18-12-15-9-6-7-11-17(15)23(18)13-16-10-5-4-8-14(16)2/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJNTPCELBBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole is a novel hybrid molecule that combines the oxadiazole and indole scaffolds. This article reviews its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an oxadiazole ring, which is known for its diverse biological activities, and an indole moiety, which has been extensively studied for its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,3,4-oxadiazole derivatives have been reported to act as cytotoxic agents against various cancer cell lines. For example:
- Mechanism of Action : The oxadiazole ring interacts with cellular proteins involved in apoptosis and cell cycle regulation. Studies show that these compounds can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
- Case Study : A synthesized derivative with similar structural features demonstrated an IC50 value of approximately 10 µM against human cancer cell lines, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole | A431 (skin cancer) | 10 |
| Similar derivative | U251 (glioblastoma) | 15 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The presence of the oxadiazole ring enhances its effectiveness against various bacterial strains:
- Activity Spectrum : Studies have shown that derivatives of oxadiazoles possess activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to oxadiazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Other Biological Activities
In addition to anticancer and antimicrobial activities, the compound may possess other pharmacological effects:
- Anti-inflammatory Properties : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antioxidant Activity : The indole component is known for its antioxidant properties, which may contribute to the overall therapeutic profile of the compound .
Research Findings
Recent literature highlights the significance of structure-activity relationships (SAR) in determining the biological efficacy of oxadiazole derivatives. Modifications in substituents on the phenyl or indole rings can significantly alter their potency:
- Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.
- Hybridization : The combination of different bioactive scaffolds often leads to synergistic effects.
Scientific Research Applications
General Synthetic Pathway
- Formation of 5-Ethyl-1,3,4-oxadiazole : This is achieved through the reaction of ethyl hydrazine with appropriate carbonyl compounds.
- Indole Synthesis : The indole framework can be synthesized via Fischer indole synthesis or other cyclization methods involving phenyl derivatives.
- Coupling Reaction : The final step involves coupling the oxadiazole derivative with the indole to form the target compound.
Case Study: Synthesis of Related Compounds
A study published in Molecules describes the synthesis of various N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and their antimicrobial properties . This illustrates the versatility of indole derivatives in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that compounds containing both indole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole have been tested against various bacterial strains.
Antimicrobial Evaluation
In a study evaluating antimicrobial activities, certain derivatives showed promising results against Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assays indicated that compounds with specific substituents exhibited enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
In addition to antimicrobial effects, some derivatives have been assessed for their antioxidant capabilities. A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their antioxidant activities using various assays such as Ferric Reducing Antioxidant Power (FRAP) . These studies suggest that modifications to the oxadiazole or indole rings can enhance antioxidant efficacy.
Tubulin Inhibition
Another significant application is in cancer research where compounds like 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole are being investigated as potential tubulin inhibitors. Such compounds interfere with mitotic processes in cancer cells, offering a pathway for novel anticancer therapies .
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Tubulin Inhibition |
|---|---|---|---|
| Compound A | DIZ: 21 mm (S. aureus) | FRAP: Moderate | Yes |
| Compound B | DIZ: 22 mm (E. coli) | FRAP: High | No |
| Compound C | DIZ: 19 mm (B. subtilis) | FRAP: Low | Yes |
Synthesis Overview
| Step | Description | Key Reactants |
|---|---|---|
| Step 1 | Synthesis of Oxadiazole | Ethyl hydrazine + Carbonyl |
| Step 2 | Indole Formation | Phenyl derivatives |
| Step 3 | Coupling Reaction | Oxadiazole + Indole |
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
